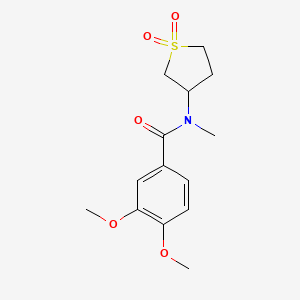![molecular formula C28H28N2O3S B2943725 1-(Diphenylmethyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine CAS No. 457960-50-8](/img/structure/B2943725.png)
1-(Diphenylmethyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Diphenylmethyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine, also known as DMS-10, is a small molecule compound that has been extensively studied for its potential use in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 1-(Diphenylmethyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 1-(Diphenylmethyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine also regulates the expression of various genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
1-(Diphenylmethyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and protection against neurotoxicity. 1-(Diphenylmethyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine has also been shown to regulate the expression of various genes involved in cell proliferation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(Diphenylmethyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine in lab experiments is its high potency and selectivity. However, one limitation is that 1-(Diphenylmethyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine can be difficult to synthesize and purify, which can limit its availability for research purposes.
Orientations Futures
There are several future directions for the research of 1-(Diphenylmethyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine. One direction is to further investigate its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to explore the use of 1-(Diphenylmethyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to optimize the synthesis and purification of 1-(Diphenylmethyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine to improve its availability for research purposes.
Conclusion:
In conclusion, 1-(Diphenylmethyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine is a small molecule compound that has shown potential for use in the treatment of various diseases. Its mechanism of action involves the inhibition of various signaling pathways, and it has been shown to have various biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for research that could further explore its therapeutic potential.
Méthodes De Synthèse
The synthesis of 1-(Diphenylmethyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine involves a multi-step process that starts with the reaction of 4-methoxynaphthalene-1-sulfonyl chloride with piperazine. The resulting product is then reacted with benzhydryl chloride to obtain 1-(Diphenylmethyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine. The purity of 1-(Diphenylmethyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine can be improved through recrystallization.
Applications De Recherche Scientifique
1-(Diphenylmethyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 1-(Diphenylmethyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's and Parkinson's disease research, 1-(Diphenylmethyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine has been shown to protect against neurotoxicity and improve cognitive function.
Propriétés
IUPAC Name |
1-benzhydryl-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O3S/c1-33-26-16-17-27(25-15-9-8-14-24(25)26)34(31,32)30-20-18-29(19-21-30)28(22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2-17,28H,18-21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REZCRQLQYWJJAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Diphenylmethyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

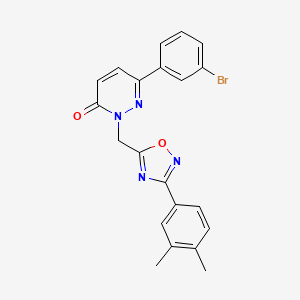
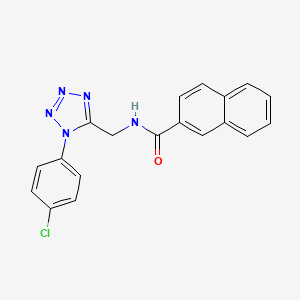
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2943644.png)
![8-(4-Chlorophenyl)-5-(2-methoxyethyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2943646.png)
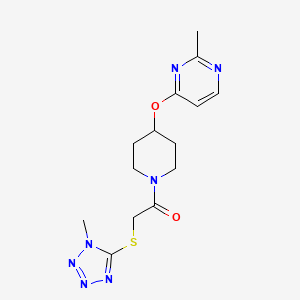

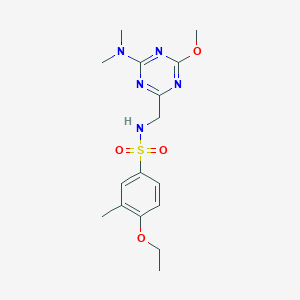
![2-Oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxamide](/img/structure/B2943653.png)
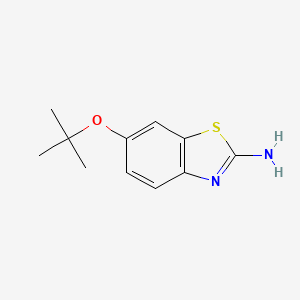

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2943657.png)
